molecular formula C6H7BrClN5 B2398811 (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride CAS No. 2411283-31-1

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride

Cat. No.: B2398811
CAS No.: 2411283-31-1
M. Wt: 264.51
InChI Key: LMLMYIWDCSOMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding triazolopyrimidine oxide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to enhance its biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development.

Properties

IUPAC Name

(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5.ClH/c7-4-2-9-6-10-5(1-8)11-12(6)3-4;/h2-3H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRSSNYLBPLJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.